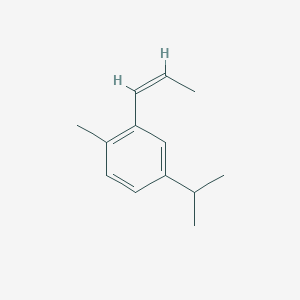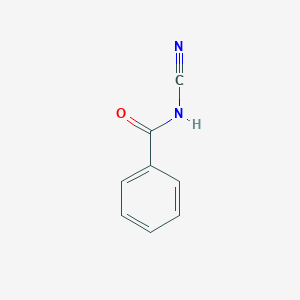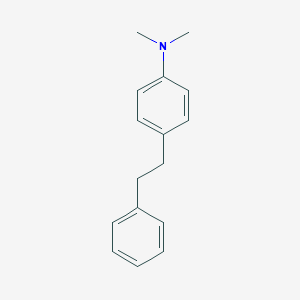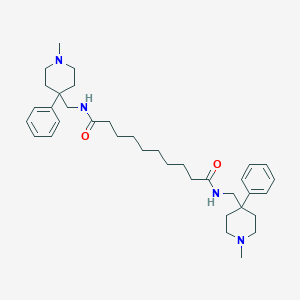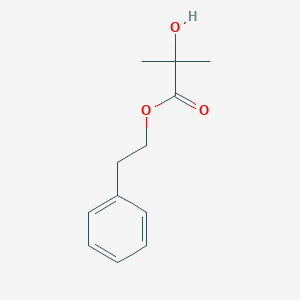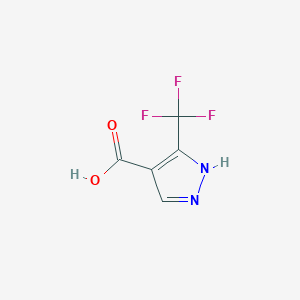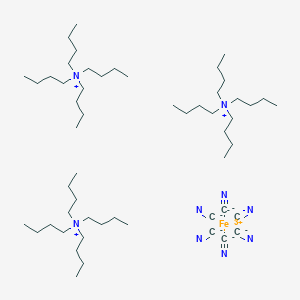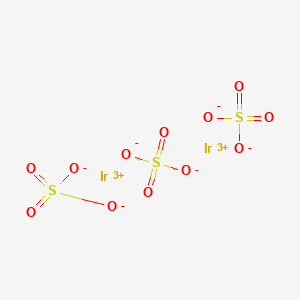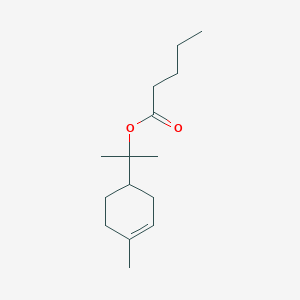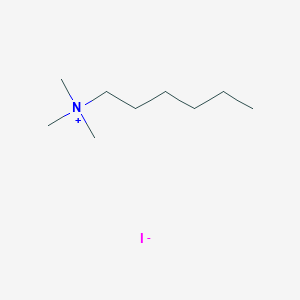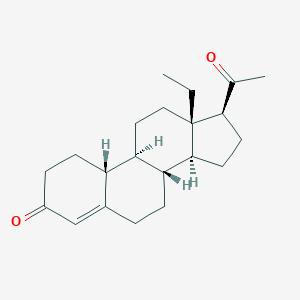
18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- is a synthetic steroid hormone that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Applications De Recherche Scientifique
18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- has been used in a wide range of scientific research applications, including studies of steroid hormone receptors, gene expression, and cell signaling pathways. This compound has been shown to have potent anti-inflammatory and immunosuppressive effects, making it useful for investigating the role of steroid hormones in immune system function. Additionally, 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- has been used to study the effects of steroid hormones on bone metabolism, cardiovascular function, and reproductive health.
Mécanisme D'action
The mechanism of action of 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- involves binding to steroid hormone receptors, specifically the glucocorticoid receptor and the progesterone receptor. Once bound to these receptors, this compound can modulate gene expression and cellular signaling pathways, leading to a variety of biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- has a variety of biochemical and physiological effects, including anti-inflammatory and immunosuppressive effects, modulation of bone metabolism, and regulation of cardiovascular and reproductive function. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation and immune system activation. Additionally, 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- has been shown to increase bone density and reduce the risk of osteoporosis, as well as regulate blood pressure and improve cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- in lab experiments is its potent anti-inflammatory and immunosuppressive effects, which make it useful for investigating the role of steroid hormones in immune system function. Additionally, this compound has been shown to have a wide range of biochemical and physiological effects, making it useful for investigating a variety of research questions. However, there are some limitations to using 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- in lab experiments, including its potential to interact with other steroid hormones and its limited solubility in water.
Orientations Futures
There are many potential future directions for research involving 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl-. One area of interest is investigating the effects of this compound on immune system function in different disease contexts, such as autoimmune disorders and cancer. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- on bone metabolism and cardiovascular function. Finally, there is potential for developing new synthetic analogs of 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- with improved solubility and bioavailability for use in future research.
Méthodes De Synthèse
18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- is synthesized from pregnenolone acetate through a series of chemical reactions. The first step involves the conversion of pregnenolone acetate to 16-dehydropregnenolone acetate using sodium periodate. The resulting compound is then subjected to a series of reactions involving reduction, oxidation, and esterification, ultimately resulting in the formation of 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl-.
Propriétés
Numéro CAS |
13934-52-6 |
|---|---|
Nom du produit |
18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- |
Formule moléculaire |
C21H30O2 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17S)-17-acetyl-13-ethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O2/c1-3-21-11-10-17-16-7-5-15(23)12-14(16)4-6-18(17)20(21)9-8-19(21)13(2)22/h12,16-20H,3-11H2,1-2H3/t16-,17+,18+,19+,20-,21+/m0/s1 |
Clé InChI |
IJLOEMVVXWXXJN-LDIYZUBKSA-N |
SMILES isomérique |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)C)CCC4=CC(=O)CC[C@H]34 |
SMILES |
CCC12CCC3C(C1CCC2C(=O)C)CCC4=CC(=O)CCC34 |
SMILES canonique |
CCC12CCC3C(C1CCC2C(=O)C)CCC4=CC(=O)CCC34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






